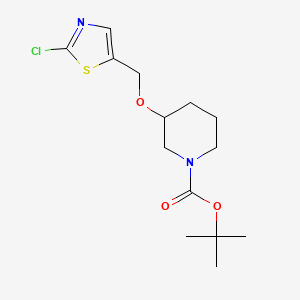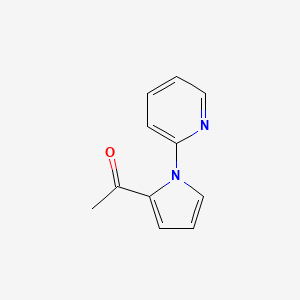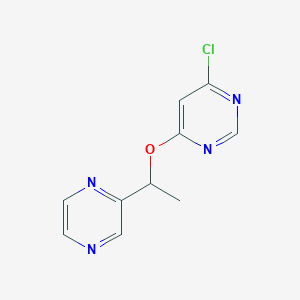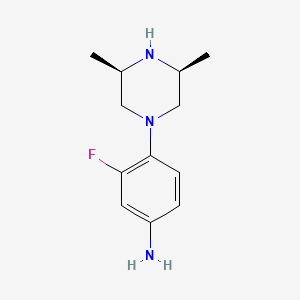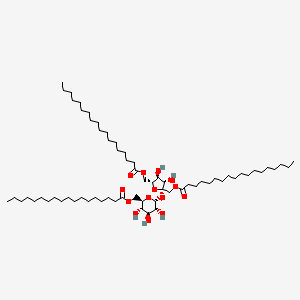
Sucrose tristearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate: is a complex carbohydrate compound, also known as a type of sucrose ester. It is composed of glucose and fructose units linked to octadecanoic acid (stearic acid) chains. This compound is primarily used in various industrial applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose tristearate typically involves the esterification of sucrose with octadecanoic acid. This reaction can be catalyzed by enzymes or chemical catalysts under controlled conditions. The process generally requires:
Reactants: Sucrose and octadecanoic acid.
Catalysts: Acidic or enzymatic catalysts.
Conditions: Elevated temperatures and controlled pH levels to facilitate the esterification reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity sucrose and octadecanoic acid.
Catalysis: Use of immobilized enzymes or acid catalysts.
Purification: The product is purified through crystallization or chromatography to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can be hydrolyzed to yield sucrose and octadecanoic acid.
Oxidation: It can undergo oxidation reactions, particularly at the glucose and fructose units.
Substitution: The ester linkages can be targeted for substitution reactions to modify the compound’s properties.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Sucrose and octadecanoic acid.
Oxidation: Various oxidized derivatives of glucose and fructose.
Substitution: Modified esters with different functional groups.
Aplicaciones Científicas De Investigación
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, food products, and pharmaceuticals as an emulsifier and stabilizer.
Mecanismo De Acción
The mechanism by which Sucrose tristearate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. The molecular targets include:
Cell Membranes: Enhances the permeability of cell membranes, facilitating the transport of molecules.
Enzymes: Interacts with enzymes involved in carbohydrate metabolism, potentially altering their activity.
Comparación Con Compuestos Similares
Sucrose Monolaurate: Another sucrose ester with shorter fatty acid chains.
Sucrose Stearate: Similar structure but with different fatty acid chain lengths.
Sucrose Palmitate: Contains palmitic acid instead of octadecanoic acid.
Uniqueness: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate is unique due to its specific combination of glucose, fructose, and octadecanoic acid, which imparts distinct surfactant properties and stability. Its longer fatty acid chains provide enhanced emulsifying capabilities compared to shorter-chain sucrose esters.
Propiedades
Número CAS |
27923-63-3 |
|---|---|
Fórmula molecular |
C66H124O14 |
Peso molecular |
1141.7 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C66H124O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-57(67)75-52-55-60(70)62(72)63(73)65(78-55)80-66(54-77-59(69)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)64(74)61(71)56(79-66)53-76-58(68)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h55-56,60-65,70-74H,4-54H2,1-3H3/t55-,56-,60-,61-,62+,63-,64+,65-,66+/m1/s1 |
Clave InChI |
HLLPKVARTYKIJB-MCQPFKOBSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |
| 27923-63-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


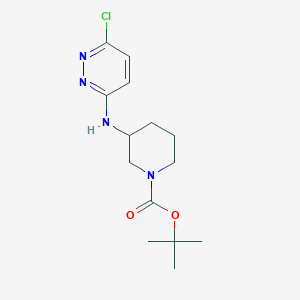
![[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501267.png)


![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol](/img/structure/B1501274.png)

